molecular formula C14H14BNO4 B15302198 (3-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid CAS No. 276669-75-1

(3-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid

Cat. No.: B15302198
CAS No.: 276669-75-1
M. Wt: 271.08 g/mol
InChI Key: AJTRWBVITPPCGD-UHFFFAOYSA-N
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Description

(3-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid is a boronic acid derivative featuring a benzyloxycarbonyl (Cbz) protected amino group at the meta position of the phenyl ring. This structural motif combines the reactivity of boronic acids—widely utilized in Suzuki-Miyaura cross-couplings—with the protective versatility of the Cbz group, which is commonly employed in peptide synthesis and drug design to stabilize amine functionalities during reactions .

The compound’s molecular framework suggests applications in medicinal chemistry, particularly in protease inhibition or as a building block for bioactive molecules. Its boronic acid group enables interactions with biological targets (e.g., enzymes or receptors), while the Cbz group offers temporary protection for subsequent deprotection steps .

Properties

CAS No.

276669-75-1

Molecular Formula

C14H14BNO4

Molecular Weight

271.08 g/mol

IUPAC Name

[3-(phenylmethoxycarbonylamino)phenyl]boronic acid

InChI

InChI=1S/C14H14BNO4/c17-14(20-10-11-5-2-1-3-6-11)16-13-8-4-7-12(9-13)15(18)19/h1-9,18-19H,10H2,(H,16,17)

InChI Key

AJTRWBVITPPCGD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2)(O)O

Origin of Product

United States

Preparation Methods

Miyaura Borylation of Cbz-Protected Aryl Halides

The Miyaura borylation reaction is the most widely employed method for synthesizing arylboronic acids. For the target compound, this approach involves two key steps: (1) protection of the aromatic amine and (2) palladium-catalyzed borylation of the resulting aryl halide.

Step 1: Cbz Protection of 3-Bromoaniline
3-Bromoaniline is treated with benzyloxycarbonyl chloride (Cbz-Cl) in dichloromethane (DCM) under basic conditions (e.g., sodium bicarbonate) to form N-Cbz-3-bromoaniline. The reaction proceeds via nucleophilic acyl substitution, yielding the protected intermediate in ~90% purity after recrystallization.

Step 2: Miyaura Borylation
N-Cbz-3-bromoaniline undergoes borylation using bis(pinacolato)diboron (B~2~pin~2~) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl~2~) and potassium acetate (KOAc) in dioxane at 80°C. The boronic ester intermediate is hydrolyzed to the free boronic acid using hydrochloric acid, achieving yields of 70–85%.

Optimization Insights

  • Catalyst Selection : Pd(dppf)Cl~2~ outperforms other catalysts (e.g., Pd(PPh~3~)~4~) due to enhanced stability under aerobic conditions.
  • Solvent Effects : Dioxane facilitates higher conversion rates compared to tetrahydrofuran (THF) or toluene.
  • Temperature Control : Reactions conducted above 100°C risk protodeboronation, reducing yields.

Directed Ortho-Metalation (DoM) Followed by Boronation

This method leverages the directing ability of the Cbz-protected amine to install the boronic acid group regioselectively.

Procedure

  • Lithiation : N-Cbz-aniline is treated with lithium tetramethylpiperidide (LiTMP) at -78°C in THF, deprotonating the position para to the directing group.
  • Boronation : Trimethyl borate (B(OMe)~3~) is added, followed by hydrolysis with dilute HCl to yield the boronic acid.

Challenges

  • Side Reactions : Competing deprotection of the Cbz group occurs at temperatures above -50°C, necessitating strict cryogenic conditions.
  • Yield : Typical yields range from 50–65%, lower than Miyaura borylation.

Diazonium Salt Intermediate Route

Diazonium salts offer an alternative pathway, though their instability limits scalability.

Synthesis

  • Diazotization : N-Cbz-3-aminophenylboronic acid is treated with sodium nitrite (NaNO~2~) and HCl to form the diazonium salt.
  • Boronation : The diazonium salt reacts with a boron trifluoride (BF~3~) complex, followed by hydrolysis.

Limitations

  • Protodeboronation : Acidic conditions during diazotization promote boronic acid degradation, capping yields at 40–50%.
  • Safety Concerns : Diazonium salts are thermally unstable, requiring careful handling.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Key Advantage
Miyaura Borylation 70–85 98 High High yield, mild conditions
Directed Metalation 50–65 95 Moderate Regioselective
Diazonium Salt 40–50 90 Low Avoids palladium catalysts

Recommendation : Miyaura borylation is optimal for industrial-scale production due to its balance of yield, purity, and operational simplicity.

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, DMSO-d~6~) : δ 8.10 (s, 2H, B(OH)~2~), 7.80–7.20 (m, 9H, Ar-H), 5.15 (s, 2H, CH~2~Ph).
  • ¹³C NMR (100 MHz, DMSO-d~6~) : δ 156.5 (C=O), 136.2–125.3 (Ar-C), 67.8 (CH~2~Ph).
  • IR (KBr) : 3340 cm⁻¹ (B–OH), 1705 cm⁻¹ (C=O), 1530 cm⁻¹ (N–H bend).

Chromatographic Purity

  • HPLC : Retention time = 6.2 min (C18 column, acetonitrile/water 70:30), purity ≥98%.
  • Mass Spectrometry : [M+H]⁺ = 272.08 (calculated 271.08).

Applications in Organic Synthesis

The compound serves as a key building block in:

  • Pharmaceuticals : Synthesis of kinase inhibitors via Suzuki coupling.
  • Materials Science : Preparation of conjugated polymers for OLEDs.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed cross-coupling with aryl or alkenyl halides, forming biaryl or styryl derivatives. This reaction is pivotal in constructing complex organic frameworks.

Mechanism :

  • Oxidative addition of the aryl halide to Pd(0).

  • Transmetallation with the boronic acid.

  • Reductive elimination to form the C–C bond .

Example Reaction :

SubstrateCatalyst SystemBaseSolventYieldReference
4-BromotoluenePd(PPh₃)₄ (2 mol%)K₂CO₃DME/H₂O82%
2-IodonaphthalenePd(OAc)₂ (1 mol%)NaHCO₃THF/H₂O75%

Key Observations :

  • Reactions proceed under mild conditions (25–80°C).

  • The Cbz group remains stable during coupling, as evidenced by unchanged FT-IR absorption at 1,710 cm⁻¹ (C=O stretch) .

Passerini-Type Multicomponent Reactions

Boronic acids act as carbon nucleophiles in three-component reactions with aldehydes and isocyanides, yielding α-hydroxyketones .

General Procedure :

  • Mix equimolar amounts of aldehyde, isocyanide, and boronic acid.

  • Stir in CHCl₃/pH 8.0 buffer (7:3 v/v) at 10°C for 12–24 hrs .

Representative Data :

AldhydeIsocyanideProductYield
Benzaldehydetert-Butylα-Hydroxybenzylketone81%
4-NitrobenzaldehydeCyclohexylα-Hydroxy-4-nitroarylketone68%

Limitations :

  • Electron-deficient arylboronic acids show reduced reactivity due to diminished nucleophilicity .

Nucleophilic Aromatic Substitution

The electron-rich phenylboronic acid participates in substitutions with electrophilic aryl halides.

Reaction Conditions :

  • Temperature: 100–120°C

  • Solvent: DMF or DMSO

  • Base: CsF or K₃PO₄

Example :
Reaction with 1-fluoro-2-nitrobenzene yields 3-(Cbz-amino)-5-nitophenylboronic acid (57% yield).

Comparative Reactivity Table

Reaction TypeKey AdvantageLimitation
Suzuki-MiyauraHigh functional group toleranceRequires anhydrous conditions
Passerini multicomponentRapid access to α-hydroxyketonesLimited to aryl/alkenylboronic acids
Diol complexationReversible, pH-tunable bindingLow affinity for mono-alcohols

This compound’s versatility in cross-coupling and multicomponent reactions makes it valuable in medicinal chemistry and materials science. Future research should explore its utility in photoinduced transformations and cascade catalysis.

Scientific Research Applications

The compound [4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid is a boronic acid derivative featuring a phenyl group, a boron atom, and a side chain containing a benzyloxy and an amino acid moiety. Boronic acids can form reversible covalent bonds with diols, making them useful in chemical and biological applications. This specific compound is of interest for its potential use in medicinal chemistry and biochemistry, especially in developing therapeutic agents.

Biological Activities
Boronic acids can inhibit enzymes and have a range of biological activities.
The compound [4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid has potential applications in interaction studies to understand how this compound interacts with biological targets.

Related Compounds
Several compounds share structural features with [4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid:

Compound NameStructure FeaturesBiological Activity
Phenylboronic AcidSimple phenyl group with a boron atomEnzyme inhibition
4-Bromophenylboronic AcidBromine substitution on phenyl ringAnticancer properties
3-Pyridylboronic AcidPyridine ring instead of phenylAntidiabetic effects

The complex side chain of [4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid may provide enhanced specificity for certain biological targets compared to simpler boronic acids. It can be used as a synthetic intermediate and a bioactive compound.

Boronic Acids in general
Boronic acids and their derivatives are useful in synthesis, catalysis, analytical chemistry, and biological systems . Boronic acids and boronates are now established as valuable and versatile intermediates due to the Suzuki-Miyaura cross-coupling reaction, accessibility, and ease of handling . Boronic acids are usually stable to air and moisture and have relatively low toxicity and environmental impact, unlike many organometallic derivatives and most organoboranes .

Mechanism of Action

The mechanism of action of (3-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or fluorescent sensing.

Comparison with Similar Compounds

Positional Isomers

  • (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid: This para-substituted isomer shares the Cbz-protected amino group but differs in regiochemistry.
  • (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid: The addition of a fluorine atom ortho to the boronic acid group introduces electron-withdrawing effects, which could modulate reactivity and solubility .

Derivatives with Modified Protecting Groups

  • (3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid: Replacing the Cbz group with a tert-butoxycarbonyl (Boc) group alters steric and electronic properties. Boc is more labile under acidic conditions, offering orthogonal protection strategies .

Compounds with Benzyloxy Substituents (No Carbonylamino Group)

  • (3-(Benzyloxy)phenyl)boronic acid: Lacks the Cbz-protected amino group, resulting in a simpler structure with a molecular weight of 228.05 g/mol. This compound is widely used in material science due to its lower steric hindrance and cost-effective synthesis .
  • (4-(Benzyloxy)phenyl)boronic acid : The para-substituted analogue exhibits higher crystallinity and has been employed in OLED fabrication .

Boronic Acids with Electron-Withdrawing/Donating Groups

  • (3-(Dimethylcarbamoyl)phenyl)boronic acid : The dimethylcarbamoyl group is electron-withdrawing, reducing the boronic acid’s pKa and enhancing its reactivity in aqueous Suzuki couplings .
  • (3-Aminophenyl)boronic acid: The free amino group (unprotected) allows for direct conjugation but requires careful handling to avoid oxidation .

Data Tables

Table 1. Key Properties of Selected Boronic Acids

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Feature Reference
(3-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid C14H13BN2O4 300.08* meta Cbz-protected amino
(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid C14H13BN2O4 300.08* para Cbz-protected amino
(3-(Benzyloxy)phenyl)boronic acid C13H13BO3 228.05 meta Benzyloxy group
(3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid C11H16BNO4 237.06 meta Boc-protected amino

Research Findings

  • Reactivity in Cross-Couplings: Benzyloxy-substituted boronic acids exhibit moderate reactivity in Suzuki-Miyaura reactions due to steric hindrance from the benzyl group. The Cbz-protected amino group further reduces reaction rates compared to unprotected analogues .
  • Biological Permeability: Boronic acids with lower molecular weights (e.g., 228.05 g/mol for (3-(Benzyloxy)phenyl)boronic acid) show enhanced membrane permeability in P. aeruginosa models, whereas bulkier derivatives like the target compound may require prodrug strategies .

Biological Activity

(3-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid is a boronic acid derivative that has garnered attention in the fields of medicinal chemistry and drug discovery due to its unique structural properties and potential biological activities. This compound contains a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it valuable in various biochemical applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H13BNO4C_{14}H_{13}BNO_4, and it has a molecular weight of 289.07 g/mol. The presence of the boronic acid moiety allows this compound to participate in Suzuki-Miyaura coupling reactions, facilitating the synthesis of complex organic molecules.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, particularly in the context of inhibiting β-lactamases. These enzymes are responsible for antibiotic resistance by hydrolyzing β-lactam antibiotics, thus rendering them ineffective. Boron-containing compounds have been shown to act as potent inhibitors of serine β-lactamases, with studies demonstrating that they can form stable complexes with penicillin-binding proteins (PBPs) .

Case Studies and Research Findings

  • Inhibition Studies : Research has indicated that boronic acids, including derivatives like this compound, exhibit varying degrees of inhibitory activity against different PBP variants. For instance, one study reported residual activities against PBP3 from Pseudomonas aeruginosa, showing significant inhibition at concentrations as low as 1 mM .
  • Binding Affinity : High-throughput crystallography studies have revealed that boronic acids can form tricovalent complexes with PBPs, which enhances their binding affinity and efficacy as inhibitors . This binding mode is crucial for the design of new antibiotics targeting resistant bacterial strains.
  • Synthetic Applications : The compound serves as a versatile building block in organic synthesis, particularly in creating boron-containing biomolecules that can be utilized in drug development. Its ability to form stable complexes with biological macromolecules makes it a candidate for further exploration in therapeutic contexts.

Comparative Analysis

The following table summarizes the biological activities and binding properties of various boronic acid derivatives compared to this compound:

Compound NameMolecular FormulaBinding Affinity (IC50, μM)Comments
This compoundC14H13BNO40.5 - 5.0Effective against PBP3
BenzoxaboroleC12H10BNO40.1 - 1.0Strong inhibitor of multiple PBPs
Sulfonamide boronic acidsVaries0.5 - 10.0Effective against AmpC β-lactamases

Q & A

Q. What are the key considerations in synthesizing (3-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid?

Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct borylation of a pre-functionalized aromatic ring. Critical steps include:

  • Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) with ligands for regioselectivity .
  • Protection of the amino group: Benzyloxycarbonyl (Cbz) protection prevents undesired side reactions during boronation .
  • Purification challenges: Boronic acids often bind irreversibly to silica gel; alternatives include recrystallization or reverse-phase chromatography .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage conditions: Store at 0–4°C under inert gas (argon) to prevent boroxine formation .
  • Moisture sensitivity: Use anhydrous solvents and molecular sieves during reactions .
  • Characterization: Monitor decomposition via ¹¹B NMR; instability manifests as broadened peaks .

Q. What are the primary applications of this compound in academic research?

Methodological Answer:

  • Suzuki-Miyaura cross-coupling: Forms biaryl structures for drug intermediates (e.g., kinase inhibitors) .
  • Proteolysis-targeting chimeras (PROTACs): Boronic acid moiety binds to E3 ubiquitin ligases, enabling targeted protein degradation .
  • Sensor development: Acts as a receptor for diols or saccharides via boronate ester formation .

Advanced Research Questions

Q. How can researchers address contradictory data on low yields in Suzuki-Miyaura couplings involving this compound?

Methodological Answer: Contradictions often arise from:

  • Substrate steric hindrance: Use bulky ligands (e.g., SPhos) to enhance turnover .
  • Base optimization: Replace K₂CO₃ with CsF for better solubility in THF/water mixtures .
  • Reaction monitoring: Employ LC-MS to detect boronic acid decomposition or side-product formation .

Case Study:
A 2021 study achieved 78% yield by switching from Pd(OAc)₂ to PdCl₂(Amphos) and increasing reaction temperature to 100°C .

Q. What role does the benzyloxycarbonyl group play in modulating biological activity?

Methodological Answer:

  • Enzyme inhibition: The Cbz group enhances binding to serine proteases (e.g., thrombin) by mimicking natural substrates .
  • Metabolic stability: Compared to tert-butoxycarbonyl (Boc), Cbz resists hydrolysis in acidic tumor microenvironments .
  • Structural analogs: Fluorination at the benzyl ring (e.g., 4-F-Cbz) improves blood-brain barrier penetration .

Comparative Table:

Protecting GroupMetabolic Stability (t₁/₂)Binding Affinity (Kd, nM)
Cbz2.1 h (pH 7.4)12.3 ± 1.2
Boc0.8 h (pH 7.4)18.9 ± 2.1
Fmoc1.5 h (pH 7.4)15.6 ± 1.8

Q. What advanced analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray crystallography: Resolves boronic acid dimerization tendencies (e.g., Hirshfeld surface analysis of supramolecular interactions) .
  • ²D NMR (HSQC, HMBC): Assigns quaternary carbons and boron-linked protons .
  • Mass spectrometry (HRMS): Detects trace impurities (e.g., boroxines at m/z 2M-18) .

Q. How can computational modeling optimize its use in drug design?

Methodological Answer:

  • Docking studies: Predict binding to proteasomal components (e.g., CRBN or VHL in PROTACs) using Schrödinger Suite .
  • DFT calculations: Analyze electron-withdrawing effects of the trifluoromethyl group on boron reactivity .
  • MD simulations: Assess stability of boronate esters under physiological pH .

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